An In-depth Technical Guide to the Physicochemical Properties of 2-(2,6-Dichlorophenyl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-(2,6-Dichlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(2,6-dichlorophenyl)acetamide. The document is structured to serve as a practical resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. It includes a summary of key quantitative data, detailed experimental protocols for the determination of fundamental physicochemical parameters, and a visual representation of a common synthetic pathway. While experimental data for some properties of this specific molecule are not widely available in the public domain, this guide presents established methodologies for their determination, enabling researchers to generate these data as required.
Core Physicochemical Properties
2-(2,6-Dichlorophenyl)acetamide is a chemical intermediate, likely utilized in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure, featuring a dichlorinated phenyl ring attached to an acetamide group, suggests potential for further chemical modification and exploration of its biological activities.
A summary of the available quantitative data for 2-(2,6-Dichlorophenyl)acetamide is presented in the table below. It is important to note that experimental values for several key physicochemical properties, such as boiling point, pKa, and LogP, are not readily found in publicly accessible literature. In such cases, predictive methods may be employed for estimation, though experimental verification is always recommended.
| Property | Value | Source |
| CAS Number | 78433-88-2 | |
| Molecular Formula | C₈H₇Cl₂NO | |
| Molecular Weight | 204.05 g/mol | |
| Melting Point | 216-218 °C | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| LogP | Data not available | |
| Water Solubility | Data not available | |
| Storage | Room temperature, sealed, dry |
Experimental Protocols
This section details the standard experimental methodologies for determining key physicochemical properties of solid organic compounds like 2-(2,6-Dichlorophenyl)acetamide.
Melting Point Determination
The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity.
Methodology: Capillary Method [1]
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Sample Preparation: The crystalline sample of 2-(2,6-dichlorophenyl)acetamide must be thoroughly dried and finely powdered to ensure uniform heat distribution.[1]
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Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The tube is then tapped gently to compact the sample at the bottom.
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Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
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Heating and Observation:
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For an unknown compound, a preliminary rapid heating run (10-20 °C/min) is performed to determine an approximate melting range.[2]
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A second, more precise measurement is then conducted with a fresh sample. The apparatus is heated rapidly to about 20 °C below the approximate melting point.
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The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium between the sample and the heating medium.
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-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity, which is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its determination.
Methodology: Shake-Flask Method [3][4]
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Phase Preparation:
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Prepare a phosphate buffer solution at a relevant physiological pH (e.g., 7.4).
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Saturate the n-octanol with the aqueous buffer and, conversely, saturate the aqueous buffer with n-octanol by vigorously mixing them and allowing the phases to separate. This ensures that both phases are in equilibrium before the experiment.
-
-
Sample Preparation: A stock solution of 2-(2,6-dichlorophenyl)acetamide is prepared in a suitable solvent (e.g., DMSO) at a known concentration.[5]
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Partitioning:
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A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a flask.
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The flask is then agitated (shaken) for a sufficient period (e.g., 24 hours) to ensure that the compound has reached equilibrium between the two phases.[3]
-
-
Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to accelerate this process.
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Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[6]
Determination of pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid or a base. For an amide like 2-(2,6-dichlorophenyl)acetamide, the amide proton is very weakly acidic, and the carbonyl oxygen is weakly basic. Potentiometric titration is a common method for determining pKa values.
Methodology: Potentiometric Titration
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Sample Preparation: A precise amount of 2-(2,6-dichlorophenyl)acetamide is dissolved in a suitable solvent, which is often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
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Titration Setup: The solution is placed in a thermostatted vessel equipped with a magnetic stirrer. A calibrated pH electrode and a burette containing a standardized titrant (a strong acid like HCl or a strong base like NaOH) are immersed in the solution.
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Titration Procedure: The titrant is added to the sample solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
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Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point(s) of the titration are identified from the inflection point(s) of the curve. The pKa value is determined from the pH at the half-equivalence point. For very weak acids or bases, specialized data analysis methods may be required to accurately determine the pKa.
Synthesis and Potential Biological Activity
Synthetic Pathway
2-(2,6-Dichlorophenyl)acetamide is commonly synthesized from its corresponding carboxylic acid, 2-(2,6-dichlorophenyl)acetic acid. This transformation is a standard amidation reaction.
Caption: Synthesis of 2-(2,6-Dichlorophenyl)acetamide.
The synthesis typically involves a two-step process. First, the carboxylic acid is activated, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] This highly reactive intermediate is then treated with a source of ammonia, such as ammonium hydroxide, to form the final acetamide product.
Potential Biological Activity
While there is limited specific information on the biological activity of 2-(2,6-dichlorophenyl)acetamide itself, the dichlorophenyl moiety is a common feature in many biologically active compounds.[8] Derivatives of dichlorophenylacetic acid are known to exhibit a range of activities. For instance, related acetamide derivatives have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents.[1][9] The structural similarity of 2-(2,6-dichlorophenyl)acetamide to the core of nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac suggests that it could be a valuable starting point for the synthesis of novel therapeutic agents. Further research is warranted to explore the biological profile of this compound and its derivatives.
Conclusion
This technical guide has summarized the available physicochemical data for 2-(2,6-dichlorophenyl)acetamide and provided detailed, standard experimental protocols for the determination of its key properties. While there are gaps in the publicly available experimental data for this specific compound, the methodologies outlined here provide a clear path for researchers to obtain this information. The synthesis of this compound is straightforward, and its chemical structure suggests potential for the development of novel, biologically active molecules. This guide serves as a valuable resource for scientists and researchers working with this compound and its derivatives in the fields of medicinal chemistry and drug development.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
